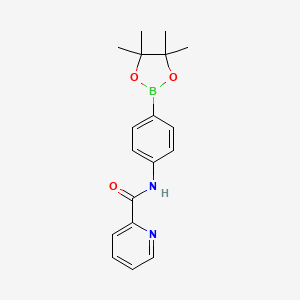

![molecular formula C12H14N2O5 B2866615 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid CAS No. 309942-87-8](/img/structure/B2866615.png)

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

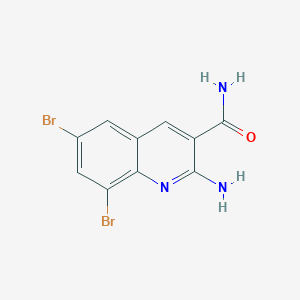

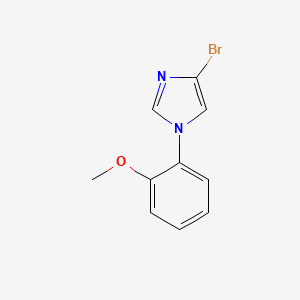

“3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid” is a chemical compound with the molecular formula C12H14N2O5 . It is also known by other names such as “3-NITRO-4-(((TETRAHYDROFURAN-2-YL)METHYL)AMINO)BENZOIC ACID” and "Benzoic acid, 3-nitro-4-[[(tetrahydro-2-furanyl)methyl]amino]-" .

Molecular Structure Analysis

The molecular structure of “3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid” can be represented by the SMILES stringO=N+=O)=CC=C1NCC2OCCC2)[O-] . This indicates that the molecule contains a nitro group attached to a benzene ring, which is also attached to an amino group and a carboxylic acid group.

Applications De Recherche Scientifique

Crystallography and Magnetism

Research by Baskett and Lahti (2005) on a structurally similar compound, 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, reveals insights into crystallography and magnetism. The study highlights the compound's ability to form chains of nitroxide to aryl CH contacts, complemented by carboxylic acid hydrogen bonds, offering potential applications in designing materials with specific magnetic properties Baskett & Lahti, 2005.

Organic Synthesis

The work of Zürcher and Hesse (1987) demonstrates the versatility of nitro-substituted cycloalkyl compounds in organic synthesis. Through the oxidation of 3-(1-Nitro-2-oxocycloalkyl)propanal, the study showcases a pathway to produce complex compounds, including acids and furanyl derivatives, underlining the role of nitro-substituted compounds in synthetic chemistry Zürcher & Hesse, 1987.

Material Science

In material science, the research by Chen et al. (1999) introduces a molecule with a nitroamine redox center, showcasing its application in electronic devices. The molecule exhibits negative differential resistance and significant on-off peak-to-valley ratios, highlighting the potential of nitro-substituted compounds in the development of advanced molecular electronic devices Chen, Reed, Rawlett, & Tour, 1999.

Photoluminescence

Sivakumar et al. (2010) explored the luminescent properties of lanthanide complexes with 4-benzyloxy benzoic acid derivatives, investigating the influence of substituents on photophysical properties. Their findings suggest that electron-donating and withdrawing groups significantly affect the luminescence, providing insights into designing luminescent materials for various applications Sivakumar, Reddy, Cowley, & Vasudevan, 2010.

Safety and Hazards

This compound is classified with the signal word “Warning” and has hazard statements H315, H317, and H319, indicating that it can cause skin irritation, skin sensitization, and serious eye irritation . Precautionary statements include P261, P264, P280, P333 + P313, and P337 + P313, suggesting measures to prevent exposure and steps to take if exposure occurs .

Propriétés

IUPAC Name |

3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZOJOADZBOXPHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2866538.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2866542.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)